molecular formula C13H16O2 B8518332 2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8518332
M. Wt: 204.26 g/mol
InChI Key: JFMSKLQAUFINLY-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a solution of 2-ethyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one (6.10 g, 29.9 mmol) in MeOH (70 mL) at 0° C. is added NaBH4 slowly and the mixture is stirred at RT for 30 min. Then 2M HCl solution (200 mL) is added and the mixture is stirred for 10 min before it is extracted with EtOAc and concentrated. The residue is purified to give the title compound as a clear oil: (M+H)+=189.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:13][CH3:14])[CH:9]=2)[C:4]1=O)[CH3:2].[BH4-].[Na+].Cl>CO>[CH2:1]([C:3]1[CH2:12][CH2:11][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[C:8]([O:13][CH3:14])[CH:9]=2)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)C1C(C2=CC=C(C=C2CC1)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 min before it
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
is extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1CCC2=CC(=CC=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.